molecular formula C12H11ClFN3OS B1360966 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 861236-57-9

4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1360966
M. Wt: 299.75 g/mol
InChI Key: NGRXDJPGWPGISQ-UHFFFAOYSA-N
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Description

  • IUPAC Name : 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases: The compound has been used in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring. These synthesized compounds were characterized using various spectroscopic methods (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
  • Crystal and Molecular Structure Analysis: Detailed analysis of the crystal and molecular structure of triazolo-N-amino-thiols, including compounds similar to the specified chemical, has been conducted, providing insights into their structural properties (Sarala et al., 2006).

Biological and Chemical Activities

  • Antimicrobial Activities: Some derivatives of 1,2,4-triazole, including variants of the specified compound, have been evaluated for their antimicrobial activities, showing good or moderate activity in certain cases (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
  • DNA Methylation Inhibition: New derivatives of 1,2,4-triazole thioether, related to the specified compound, have been synthesized and studied for their anti-tumor activity and the effect on tumor DNA methylation levels (Hovsepyan et al., 2018).

Industrial and Material Science Applications

  • Corrosion Inhibition: The compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions, showing that its efficiency increases with concentration (Orhan, Ercan, Koparir, & Soylemez, 2012).
  • Synthesis and Alkylation: Research has been conducted on the synthesis and alkylation of triazole derivatives, including the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, under various conditions (Ashry et al., 2006).

properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-8-3-4-10(14)9(13)6-8/h2-4,6H,1,5,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRXDJPGWPGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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